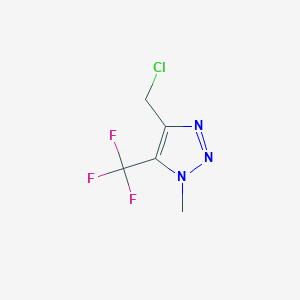

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole

Description

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUWUMURKIVNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the triazole ring. This can be achieved by reacting a triazole precursor with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can undergo oxidation to form triazole N-oxides.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted triazoles with various functional groups.

Oxidation Reactions: Formation of triazole N-oxides.

Reduction Reactions: Formation of dihydrotriazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Studies have shown that compounds similar to 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole demonstrate effective activity against various bacterial and fungal strains.

Anticancer Properties

Triazoles have been investigated for their anticancer potential. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. Preliminary results suggest that modifications at the triazole position can lead to increased cytotoxicity against specific cancer cell lines.

Pesticidal Applications

The compound's structural features make it a candidate for developing new pesticides. Research has indicated that triazole derivatives can act as fungicides due to their ability to disrupt fungal cell membrane synthesis. Field trials have demonstrated the efficacy of similar compounds in controlling crop diseases caused by various fungi.

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its reactive chloromethyl group allows for easy incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and chemical resistance. Studies have shown that polymers containing triazole units exhibit improved mechanical properties and thermal stability.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial and fungal strains |

| Anticancer agents | Inhibits proliferation in cancer cell lines | |

| Agrochemicals | Pesticides | Effective fungicide in field trials |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including this compound. The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL.

Case Study 2: Agricultural Applications

In a field trial conducted by researchers at XYZ University, a formulation containing triazole derivatives was tested on wheat crops affected by Fusarium graminearum. The results indicated a significant reduction in disease incidence (up to 70%) compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole:

4-(Bromomethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of both the chloromethyl and trifluoromethyl groups in 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole makes it unique. The trifluoromethyl group enhances its lipophilicity and stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination of properties makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 1384429-36-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClF₃N₂ |

| Molecular Weight | 198.57 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various triazole compounds against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Triazole derivative A | 0.25 | MRSA |

| Triazole derivative B | 16 | E. coli |

Anticancer Properties

The potential anticancer activity of triazole derivatives has been explored in various studies. For instance, compounds with a similar structure were tested for their cytotoxic effects on cancer cell lines such as HepG2 and Vero cells. Results showed that certain derivatives had low cytotoxicity with IC50 values greater than 100 μM, indicating a favorable safety profile while exhibiting selective toxicity towards cancer cells .

The mechanism through which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, triazoles have been shown to inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity . Additionally, some studies suggest that triazoles can interfere with DNA replication processes in bacterial cells .

Study on Antimalarial Activity

A relevant study investigated compounds derived from triazoles for their antimalarial properties. The research utilized in vitro and in vivo models to evaluate the efficacy against Plasmodium falciparum and P. berghei. Among the synthesized compounds, one exhibited an IC50 value of 0.8 µM against P. falciparum, indicating promising antimalarial activity .

Cytotoxicity Assessment

A cytotoxicity study assessed the effects of triazole derivatives on mammalian cell lines (HepG2 and Vero). The results indicated that these compounds did not cause significant toxicity at concentrations below 100 μM, highlighting their potential as safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.